molecular formula C11H12ClNO3 B174948 3-Acetamido-3-(4-chlorophenyl)propanoic acid CAS No. 197785-38-9

3-Acetamido-3-(4-chlorophenyl)propanoic acid

Cat. No.: B174948
CAS No.: 197785-38-9
M. Wt: 241.67 g/mol
InChI Key: MHJFYCQGHIHUSB-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS 197785-38-9) is a chiral propanoic acid derivative characterized by an acetamido group at the third carbon and a para-chlorophenyl substituent . With a molecular formula of C 11 H 12 ClNO 3 and a molecular weight of 241.67 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is related to a class of amino acid analogs that are of significant interest in pharmaceutical research for the development of targeted therapies, including potential applications in the inhibition of enzymes like Protein Kinase B (Akt) . As a specialist chemical, its primary value lies in its use as a synthetic intermediate. Researchers utilize this compound and its analogs as precursors in the synthesis of more complex molecules, leveraging the 4-chlorophenyl group for hydrophobic interactions and the carboxylic acid for further functionalization . While the specific mechanism of action for this standalone compound is not defined, its structural features make it a valuable scaffold for constructing compounds that modulate protein-protein interactions or enzyme activity in drug discovery campaigns . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-acetamido-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJFYCQGHIHUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589641
Record name 3-Acetamido-3-(4-chlorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197785-38-9
Record name 3-Acetamido-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-3-acetamidopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetamido-3-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-acetamido-3-(4-chlorophenyl)propanoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 197785-38-9 C₁₁H₁₂ClNO₃ 241.67 4-Cl-phenyl, acetamido Moderate acidity; stored at 2–8°C
3-Acetamido-3-phenylpropanoic acid 40638-98-0 C₁₁H₁₃NO₃ 207.23 Phenyl, acetamido Lower acidity (no electron-withdrawing Cl)
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid - C₁₁H₁₂N₂O₅ 252.23 4-NO₂-phenyl, acetamido Higher acidity (NO₂ group)
3-Acetamido-3-(furan-2-yl)propanoic acid 98996-66-8 C₉H₁₁NO₄ 197.19 Furan-2-yl, acetamido Polar due to heterocyclic ring
Methyl (R)-3-acetamido-3-(4-chlorophenyl)propanoate 810670-03-2 C₁₂H₁₄ClNO₃ 255.70 Methyl ester, 4-Cl-phenyl Esterified form; lower solubility in water

Key Observations :

  • Electron-withdrawing effects: The 4-chlorophenyl group enhances the acidity of the carboxylic acid compared to the non-halogenated phenyl analogue .
  • The methyl ester derivative (CAS 810670-03-2) lacks the acidic proton, making it more lipophilic .

Biological Activity

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}ClN\O2_2
  • Molecular Weight : 227.67 g/mol

The presence of an acetamido group and a chlorophenyl moiety contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of new antibacterial agents.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The acetamido group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
  • Hydrophobic Interactions : The chlorophenyl group can engage in hydrophobic interactions with protein structures, enhancing binding affinity and specificity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed promising results, indicating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

To understand the specificity and uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
3-Amino-3-(4-chlorophenyl)propanoic acidStructureDifferent reactivity profile
2-Acetamido-3-(4-chlorophenyl)propanoic acidStructureAltered interaction dynamics
3-Acetamido-3-(2-chlorophenyl)propanoic acidStructureVariations in biological effects

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-acetamido-3-(4-chlorophenyl)propanoic acid, and how are they characterized experimentally?

  • Answer : The compound’s structure includes a propanoic acid backbone substituted with an acetamido group and a 4-chlorophenyl ring. Key properties include its dissociation constant (pKa), solubility, and stereochemistry.

  • Methodology :
  • Structural confirmation : Use nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • pKa determination : Employ potentiometric titration or UV-spectrophotometric methods under controlled pH conditions (e.g., as done for structurally related 3-(4-chlorophenyl)propanoic acid, pKa = 4.61 at 25°C) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves:

  • Step 1 : Coupling 4-chlorophenyl precursors (e.g., 3-(4-chlorophenyl)propanoic acid) with acetamide via amidation.
  • Step 2 : Purification using recrystallization or column chromatography.
  • Critical parameters : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to avoid side reactions like hydrolysis of the acetamido group .

Q. How can researchers validate the purity of this compound in experimental settings?

  • Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Method validation :
  • Column : C18 stationary phase.
  • Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 2.5–3.5).
  • Detection : 210–230 nm for optimal sensitivity.
  • Validation parameters : Precision (RSD < 2%), linearity (R² > 0.995), and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate the interaction of this compound with biological targets?

  • Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., proteases or kinases) using the compound’s 3D structure.
  • Step 2 : Analyze binding affinity (ΔG) and interactions with critical residues (e.g., hydrogen bonds with catalytic sites).
  • Case study : Analogous compounds like STOCK1N-69160 (a 4-chlorophenylpropanoic acid derivative) showed strong binding to SARS-CoV PLpro via interactions with Glu167 and Tyr268 .

Q. What computational methods are suitable for predicting the stability of this compound in aqueous solutions?

  • Answer :

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model solvation dynamics and degradation pathways.
  • Key metrics : Root-mean-square deviation (RMSD) for backbone stability and solvent-accessible surface area (SASA) for aggregation propensity.
  • Validation : Compare simulated degradation products (e.g., hydrolysis of acetamido group) with experimental HPLC data .

Q. How can researchers resolve contradictions between experimental and computational data for physicochemical properties (e.g., pKa)?

  • Answer :

  • Scenario : Discrepancies between experimental pKa (e.g., 4.61) and quantum mechanical (QM) predictions.
  • Resolution :

Reassess computational parameters (e.g., solvent model in COSMO-RS).

Validate with alternative experimental techniques (e.g., capillary electrophoresis).

Account for steric effects from the 4-chlorophenyl group, which may alter electron distribution .

Q. What strategies are effective for impurity profiling of this compound under varying pH conditions?

  • Answer :

  • Degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions.
  • Analytical workflow :
  • Use LC-MS to identify impurities (e.g., deacetylated or chlorophenyl-cleaved derivatives).
  • Quantify degradation kinetics via Arrhenius plots to predict shelf-life .

Q. How does the substitution pattern (e.g., acetamido vs. amino groups) influence the biological activity of 3-(4-chlorophenyl)propanoic acid derivatives?

  • Answer :

  • Structure-activity relationship (SAR) :
  • Acetamido group : Enhances metabolic stability compared to amino derivatives (e.g., 3-amino-3-(4-chlorophenyl)propanoic acid).
  • Chlorophenyl ring : Increases lipophilicity and membrane permeability.
  • Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., for proteases) .

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